![molecular formula C14H24O3 B14513834 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one CAS No. 62668-48-8](/img/structure/B14513834.png)
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butoxymethyl)-2-oxaspiro[45]decan-1-one is a chemical compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow chemistry techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
作用機序
The mechanism of action of 3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For instance, similar spirocyclic compounds have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s structure allows it to fit into the active site of RIPK1, blocking its activity and preventing the necroptosis pathway from being activated.
類似化合物との比較
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one stands out due to its butoxymethyl group, which imparts unique chemical properties and potential biological activities. Compared to other spirocyclic compounds, it offers distinct reactivity and interaction profiles, making it a valuable compound for further research and development.
特性
CAS番号 |
62668-48-8 |
|---|---|
分子式 |
C14H24O3 |
分子量 |
240.34 g/mol |
IUPAC名 |
3-(butoxymethyl)-2-oxaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-9-16-11-12-10-14(13(15)17-12)7-5-4-6-8-14/h12H,2-11H2,1H3 |
InChIキー |
TXJHSVWXXZZZNY-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC1CC2(CCCCC2)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


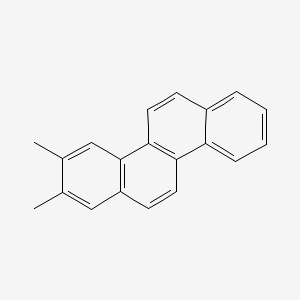
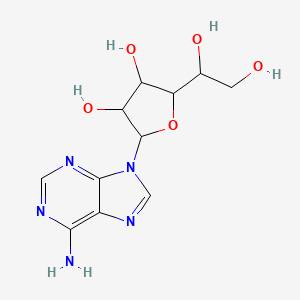
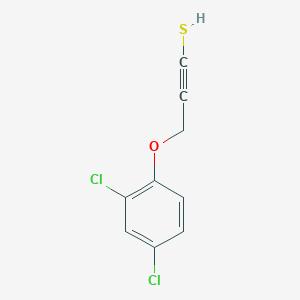
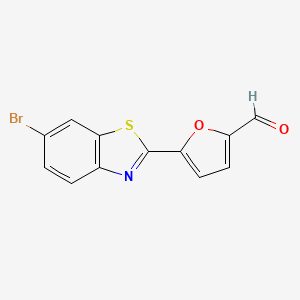
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
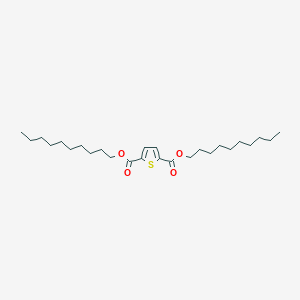

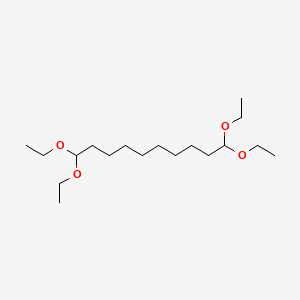
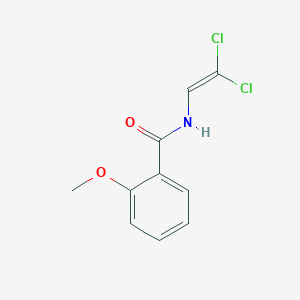
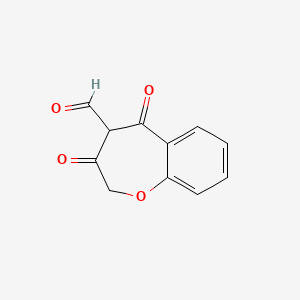
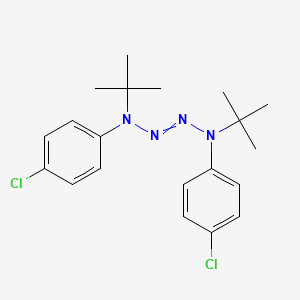
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)
